![molecular formula C20H9Br2N3O2 B175916 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-61-0](/img/structure/B175916.png)

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Übersicht

Beschreibung

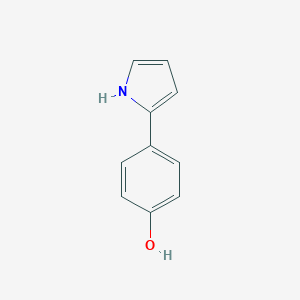

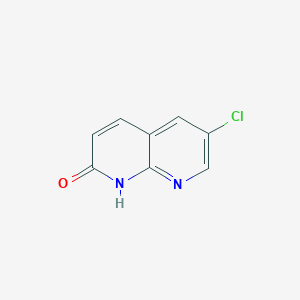

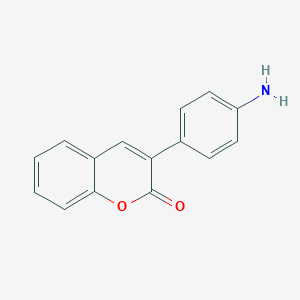

The compound “12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole . The subclass of indolo[2,3-a]carbazoles mainly includes compounds having, as a structural base, indolo[2,3-a]- pyrrolo[3,4-c]carbazole ring, in which two indole moieties are connected via the benzene ring to an amide or imide group .

Synthesis Analysis

The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies . Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .Molecular Structure Analysis

The molecular structure of this compound includes a planar ring system consisting of indole and carbazole elements . The subclass of derivatives of 11,12-dihydroindolo[2,3-a]carbazole is the most common, biologically significant, and studied in detail .Chemical Reactions Analysis

Indolocarbazoles are a class of heterocyclic compounds which include in their structure a planar ring system consisting of indole and carbazole elements . The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system .Physical And Chemical Properties Analysis

The compound “12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” is a small molecule . It has a weight average of 311.3367 and a monoisotopic weight of 311.105862053 . Its chemical formula is C20H13N3O .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

- The compound, in its monohydrated form as arcyriaflavin A, exhibits significant molecular interactions through hydrogen-bonding, forming two-dimensional supramolecular layers. These interactions are enhanced by π-π stacking and interlayer hydrogen bonds involving solvent water molecules, indicating potential applications in material science and molecular engineering (Fernandes et al., 2011).

Potential Antitumor Properties

- Derivatives of this compound have been synthesized as potential antitumor agents. Particularly, N6-dipeptide derivatives showed promising results in inhibiting the growth of human ovarian carcinoma cells, suggesting a significant potential in cancer research and therapy (Goryunova et al., 2014).

- Several indolocarbazole diglycosides related to this compound, including rebeccamycin analogs, have shown tight intercalative binding to DNA and cytotoxicity to leukemia cells. This implies a potential application in developing new antitumor drugs (Facompré et al., 2002).

Photophysical Properties

- The photophysical properties of bisindolylmaleimide derivatives, including arcyriaflavin A, have been theoretically studied. These studies suggest potential applications in fields requiring detailed understanding of light-induced processes, such as photochemistry and photophysics (Saita et al., 2009).

Synthesis and Chemical Reactivity

- Research on the synthesis of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones via novel chemical reactions expands the understanding of chemical reactivity and synthetic pathways of indolocarbazole derivatives. Such studies are crucial for pharmaceutical and chemical industries (Zhang et al., 2020).

DNA Interaction and Topoisomerase Inhibition

- The interaction with DNA and inhibition of topoisomerase I by indolocarbazole derivatives has been studied, demonstrating their potential as DNA-targeted antitumor agents. This research is essential for developing new cancer therapies (Joseph et al., 2001).

Zukünftige Richtungen

Indolocarbazoles have attracted a great deal of interest due to their significant biological properties, including antitumor activity, antibacterial and antifungal activity, antiviral activity, etc . They have reached clinical trials or are already in use for the treatment of malignant neoplasms . The potential of these highly promising scaffolds in future research is vast .

Eigenschaften

IUPAC Name |

7,19-dibromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9Br2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKVYBNYFAHHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C4C(=C5C6=C(C=CC(=C6)Br)NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420513 | |

| Record name | 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

CAS RN |

118458-61-0 | |

| Record name | 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)